

Application Notes: QuEChERS Extraction for 2-Chloroethanol Residue Analysis in Food

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Compound of Interest		
Compound Name:	2-Chloroethanol	
Cat. No.:	B045725	Get Quote

Introduction

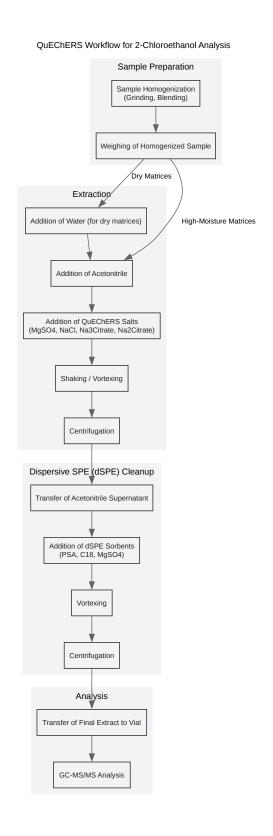
Ethylene oxide (EtO) is a highly effective fumigant used to sterilize foodstuffs and control microbial contamination.[1][2] However, its use is banned in the European Union due to its carcinogenic and toxic properties.[1] **2-Chloroethanol** (2-CE) is a reaction product of EtO with chloride ions naturally present in food commodities and is often used as a marker for the illegal use of ethylene oxide.[1][3] Consequently, robust and sensitive analytical methods are required for the routine monitoring of 2-CE residues in various food matrices to ensure food safety and compliance with regulatory limits.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as the preferred sample preparation technique for the analysis of 2-CE in food.[4] This approach, often following the EN 15662 standard, offers a streamlined workflow that significantly reduces solvent consumption and sample preparation time compared to traditional methods.[1][3] This application note provides a detailed protocol for the extraction and cleanup of 2-CE from various food matrices using the QuEChERS methodology, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Experimental Workflow

The overall experimental workflow for the QuEChERS extraction and analysis of **2-Chloroethanol** is depicted in the following diagram:





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Caption: QuEChERS workflow for **2-Chloroethanol** analysis in food.



Detailed Protocols

The following protocols are based on the widely adopted EN 15662 QuEChERS procedure with modifications for different food matrix types.

- 1. Sample Preparation
- For dry matrices (e.g., spices, oilseeds, cereals): Homogenize the sample using a highspeed grinder to a fine powder. To minimize the loss of volatile 2-CE, it is recommended to pre-cool the sample and the grinder.[3]
- For high-moisture matrices (e.g., fruits, vegetables): Homogenize the sample using a blender or food processor.
- Store homogenized samples in airtight containers at -20°C until analysis to prevent degradation.[3]
- 2. QuEChERS Extraction
- Weigh 2-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- For dry matrices: Add a specific volume of cold water (e.g., 5-10 mL) and vortex for 1-2 minutes to ensure complete hydration of the sample.[3] Let it stand for 15-20 minutes.
- Add 10 mL of pre-cooled acetonitrile to the centrifuge tube. For improved extraction efficiency, ceramic homogenizers can be added.[5]
- Cap the tube and shake vigorously for 1-15 minutes, depending on the matrix.
- Add the QuEChERS extraction salt mixture. A common formulation consists of 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[1][5]
- Immediately cap and shake vigorously for 1-3 minutes.
- Centrifuge the tube at ≥ 5000 rpm for 5 minutes at a temperature of ≤10 °C.[3]
- 3. Dispersive Solid-Phase Extraction (dSPE) Cleanup



- Carefully transfer a 1-6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.
- The dSPE tube contains a mixture of sorbents for cleanup. A common composition for many food matrices includes:
 - 150 mg Primary Secondary Amine (PSA) to remove sugars and organic acids.
 - 150 mg C18 to remove non-polar interferences like fats.[1][5]
 - 900 mg anhydrous MgSO₄ to remove residual water.[1][5]
 - For more complex matrices, the amount of PSA and C18 may be increased.
- Cap the dSPE tube and vortex for 30-60 seconds.
- Centrifuge at ≥ 5000 rpm for 5 minutes.
- Transfer the cleaned supernatant into a GC vial for analysis.
- 4. GC-MS/MS Analysis

The final extract is analyzed by a gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS). The instrumental parameters should be optimized for the detection and quantification of **2-Chloroethanol**.

- Gas Chromatograph (GC) Conditions:
 - o Column: A mid-polarity column, such as a DB-624 or equivalent, is often used.
 - Injection: Splitless or PTV (Programmed Temperature Vaporization) injection is typically employed.
 - Oven Temperature Program: An optimized temperature ramp is crucial for the separation of 2-CE from matrix interferences. A typical program starts at a low temperature (e.g., 45°C) and ramps up to a higher temperature (e.g., 230°C).[3]
- Mass Spectrometer (MS/MS) Conditions:



- o Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2-CE are monitored.

Quantitative Data Summary

The performance of the QuEChERS method for **2-Chloroethanol** analysis is summarized in the table below, compiled from various application notes and studies.



Food Matrix	Analyte	Spiking Level (ng/g)	Recovery (%)	RSD (%)	LOQ (ng/g)	Referenc e
Flaxseed	2- Chloroetha nol	20	82	-	10	[1]
50	85	-	[1]			
Cumin Powder	2- Chloroetha nol	20	78	-	10	[1]
50	81	-	[1]			
Red Chili Powder	2- Chloroetha nol	20	75	-	10	[1]
50	79	-	[1]			
Sesame Seeds	2- Chloroetha nol	50	95.8	-	10	[4]
200	106.2	-	[4]			
500	100.3	-	[4]	_		
Curcuma	2- Chloroetha nol	50	88.8	-	10	[4]
200	96.4	-	[4]			
500	98.2	-	[4]	_		
Spices, Oils, Noodles	2- Chloroetha nol	-	80-120	<20	10	[6]



Note: Recovery and RSD (Relative Standard Deviation) values can vary depending on the specific laboratory, instrumentation, and matrix complexity. LOQ (Limit of Quantification) is also dependent on the sensitivity of the analytical instrument.

Conclusion

The QuEChERS method provides a rapid, efficient, and reliable approach for the extraction and cleanup of **2-Chloroethanol** residues in a wide range of food matrices. The methodology, coupled with sensitive GC-MS/MS detection, allows for the accurate quantification of 2-CE at levels relevant to regulatory limits. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and professionals in the field of food safety and analysis.

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